Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research involving compounds like 1-Methoxy-3-(pyridin-2-yl)indolizin-2-ylmethanone demonstrates the intricate synthesis and structural analysis of heterocyclic compounds. The study by Kloubert et al. (2012) detailed the methylation process, yielding a compound with significant dihedral angles between its molecular components, contributing to its potential as a precursor in further chemical syntheses (Kloubert, Kretschmer, Görls, & Westerhausen, 2012).
Pharmacological Activity Exploration
The synthesis and evaluation of compounds containing pyrazole and cinnoline moieties, as discussed by Bawa et al. (2010), are part of ongoing research into their pharmacological activities. Such compounds have been associated with a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties (Bawa, Kumar, Chawla, Kumar, & Mishra, 2010).
Material Science and Optical Properties
Volpi et al. (2017) introduced a method for synthesizing 1,3-diarylated imidazo[1,5-a]pyridine derivatives with remarkable Stokes' shift, showcasing the potential of these compounds in creating luminescent materials. This research emphasizes the ability to tune optical properties through chemical modifications, potentially applicable to the design of new materials for electronic or photonic applications (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).
Advanced Synthetic Techniques and Drug Design
The study on 3-Methoxalylchromone by Ostrovskyi et al. (2011) explores its role in the regioselective synthesis of 1-desazapurines, illustrating the compound's utility in drug design and medicinal chemistry. This work underlines the strategic use of reactive intermediates for the construction of complex molecules with pharmacophoric relevance (Ostrovskyi, Iaroshenko, Ali, Mkrtchyan, Villinger, Tolmachev, & Langer, 2011).
Mechanism of Action
Target of Action
The primary targets of Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes that occur .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound .
Result of Action
As research progresses, we will gain a better understanding of these effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Specific details about how these factors influence the compound’s action are currently unknown .
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-1-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(17-15-5-2-1-4-13(15)8-11-23-17)21-10-7-14(12-21)24-16-6-3-9-19-20-16/h1-6,9,14,17H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSTUEMXXCEIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3C4=CC=CC=C4CCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.